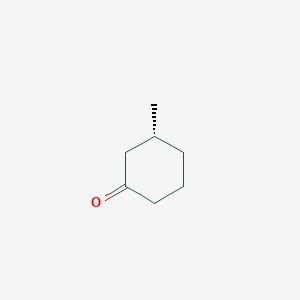
Zirconium tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium tetrabromide, also known as zirconium(IV) bromide, is an inorganic compound with the chemical formula ZrBr₄. This colorless solid is primarily used as a precursor to other zirconium-bromine compounds. It is known for its high reactivity and is often utilized in various chemical synthesis processes .
Mechanism of Action
Target of Action
Zirconium tetrabromide (ZrBr4) is an inorganic compound that primarily targets zirconium oxide (ZrO2) in a carbothermic reaction . The compound’s primary role is to serve as a precursor to other Zr-Br compounds .
Mode of Action
This compound interacts with its target, zirconium oxide, through a carbothermic reaction . This reaction involves the action of bromine on zirconium oxide, resulting in the formation of ZrBr4 and carbon monoxide (CO) . The reaction can be represented as follows:
ZrO2+2C+2Br2→ZrBr4+2COZrO_2 + 2C + 2Br_2 \rightarrow ZrBr_4 + 2CO ZrO2+2C+2Br2→ZrBr4+2CO
Biochemical Pathways
It’s known that zrbr4 readily hydrolyzes to give the oxybromide, with the release of hydrogen bromide .
Pharmacokinetics
It’s known that zrbr4 is a solid that sublimes and reacts with water , which could impact its bioavailability.
Result of Action
The primary result of ZrBr4’s action is the formation of other Zr-Br compounds . .
Action Environment
The action of ZrBr4 is influenced by environmental factors such as temperature and the presence of water. For instance, ZrBr4 sublimes at high temperatures and reacts with water , which could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Zirconium Tetrabromide are not well-studied. Zirconium, the parent element of this compound, has been found to interact with human cells. For instance, Zirconium oxide nanoparticles have shown cytotoxic effects on human cells
Cellular Effects
Zirconium oxide nanoparticles have been found to penetrate the cell membrane, causing mitochondrial damage, and their cytotoxicity is associated with heightened oxidative stress in cells .
Molecular Mechanism
It is known that this compound hydrolyzes readily to give the oxybromide, with the release of hydrogen bromide .
Temporal Effects in Laboratory Settings
It is known that this compound is purified by sublimation .
Metabolic Pathways
Zirconium ions have been found to up-regulate the BMP/SMAD signaling pathway .
Transport and Distribution
It is known that this compound reacts with water .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium tetrabromide can be synthesized through several methods:
- One common method involves the direct reaction of zirconium dioxide with bromine in the presence of carbon at elevated temperatures. The reaction is as follows:
Direct Reaction: ZrO2+2C+2Br2→ZrBr4+2CO
This reaction typically occurs at around 560°C . Another method involves treating zirconium borohydride with hydrogen bromide:Borohydride Complex Treatment: Zr(BH4)4+4HBr→ZrBr4+4H2+2B2H6
Properties
IUPAC Name |
zirconium(4+);tetrabromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWWNKUULMMMIL-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13777-25-8 |
Source


|
| Record name | Zirconium bromide (ZrBr4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)








![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)



